molecular formula C16H19N5OS B6442666 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 2640866-78-8

4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B6442666
CAS No.: 2640866-78-8
M. Wt: 329.4 g/mol
InChI Key: SZVXSKMLOLDOTE-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the oxadiazole ring suggests that the compound is likely to be aromatic and relatively stable .

Future Directions

The future directions for research on “4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole” could include further investigation of its biological activities and potential applications. For instance, some oxadiazole derivatives have shown promising antibacterial activity , suggesting potential applications in the development of new antibiotics.

Properties

IUPAC Name

2-methyl-5-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVXSKMLOLDOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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